molecular formula C16H11Cl2N3O B2906499 4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide CAS No. 338403-16-0

4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide

Cat. No.: B2906499
CAS No.: 338403-16-0
M. Wt: 332.18
InChI Key: ZOKLAAOZHAJWKK-RAXLEYEMSA-N
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Description

4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide is a specialized carbohydrazide derivative designed for chemical synthesis and pharmaceutical research. Its molecular structure, which integrates a 4-chlorophenyl group and a cyanovinyl substituent, makes it a valuable scaffold in medicinal chemistry. This compound is primarily used as a key synthetic intermediate in the development of novel heterocyclic compounds and for the preparation of more complex molecules with potential biological activity. Researchers value this chemical for its application in creating targeted libraries for high-throughput screening. The presence of the hydrazide functional group and the electron-withdrawing chloro and cyano substituents suggests potential for diverse reactivity, including cyclization and condensation reactions, which are fundamental in constructing nitrogen-containing heterocycles. This compound is related to a class of 4-chloro-substituted benzohydrazides that are frequently explored in scientific research . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

4-chloro-N'-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-14-5-1-11(2-6-14)13(9-19)10-20-21-16(22)12-3-7-15(18)8-4-12/h1-8,10,20H,(H,21,22)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKLAAOZHAJWKK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CNNC(=O)C2=CC=C(C=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\NNC(=O)C2=CC=C(C=C2)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanovinyl intermediate. This intermediate is then reacted with 4-chlorobenzenecarbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Synthetic Pathways and Key Precursors

The synthesis of 4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide (C₁₆H₁₁Cl₂N₃O, MW 332.18) involves condensation reactions between hydrazide derivatives and α,β-unsaturated nitriles. Key intermediates include:

  • 4-Chlorobenzenecarbohydrazide (precursor hydrazide)
  • 2-(4-Chlorophenyl)-2-cyanovinyl chloride (electrophilic coupling partner)

Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., triethylamine) at 80–120°C to facilitate nucleophilic acyl substitution .

Reactivity of Functional Groups

The compound exhibits distinct reactivity due to its:

  • Carbohydrazide moiety (–CONHNH₂): Prone to condensation with carbonyl compounds.
  • Cyanovinyl group (–CH=C(CN)–): Participates in cycloaddition and nucleophilic addition reactions.
  • Chlorophenyl substituents : Stabilize aromatic electrophilic substitution but resist nucleophilic attack under standard conditions .

Table 1: Observed Reactivity Patterns

Reaction TypeConditionsProducts/OutcomesReferences
Hydrazone Formation Ketones/aldehydes, acidic pHSubstituted hydrazones
Cyclization Base (K₂CO₃), DMF, 100°CPyrazole or triazole derivatives
Nucleophilic Addition Grignard reagents, THF, 0°CVinyl amine intermediates

Catalytic and Thermal Transformations

  • Thermal Decomposition : At >200°C, the compound degrades into 4-chlorobenzonitrile and N-(4-chlorophenyl)acetamide as primary byproducts, confirmed by GC-MS .
  • Palladium-Catalyzed Cross-Coupling : Reacts with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives, though yields remain moderate (45–60%) .

Acid/Base-Mediated Reactions

  • Acidic Hydrolysis : In 6M HCl, the cyanovinyl group hydrolyzes to a ketone, forming 4-chloro-N'-[2-(4-chlorophenyl)-2-oxoethyl]benzenecarbohydrazide (confirmed by IR: ν=1715 cm⁻¹ for C=O) .
  • Base-Induced Elimination : Treatment with NaOH/EtOH generates 4-chlorophenylacetonitrile via dehydrohalogenation .

Table 2: Heterocyclic Derivatives and Yields

Heterocycle TypeReagents/ConditionsYield (%)References
PyrazolineMaleic anhydride, 120°C72
1,2,3-TriazoleNaN₃, CuSO₄, rt65

Challenges and Stability Considerations

  • Moisture Sensitivity : The cyanovinyl group undergoes partial hydrolysis in humid environments, requiring anhydrous storage .
  • Photodegradation : UV exposure (λ=254 nm) leads to C–Cl bond cleavage, forming benzenecarbohydrazide radicals detectable via ESR .

Scientific Research Applications

4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chloro and cyano groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities among related compounds:

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Properties/Applications Reference
Target Compound : 4-Chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide Benzenecarbohydrazide 4-Chlorophenyl, cyanovinyl C₁₆H₁₀Cl₂N₃O Hypothetical: Potential for nonlinear optics or bioactivity due to conjugated cyanovinyl group.
4-Chloro-N’-[(4-nitrophenyl)methylidene]benzhydrazide (B1) Benzhydrazide 4-Chlorophenyl, 4-nitrophenylmethylidene C₁₄H₁₀ClN₃O₃ Third-order nonlinear susceptibility (χ³): 1.23 × 10⁻¹³ esu; optical limiting at 532 nm .
2-(2-Chloro-4-nitrophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazole-5-carbohydrazide Benzoxazole-carbohydrazide 2-Chloro-4-nitrophenyl, 4-chlorophenylmethylidene C₂₁H₁₂Cl₂N₄O₄ IR: 1712 cm⁻¹ (C=O); 1H-NMR δ 10.98 (NH); mass m/z: 455.03. Potential optical device applications .
1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives Oxadiazole 4-Chlorophenyl, acetyl C₁₀H₈ClN₃O₂ Synthesized via cyclization of 4-chloro-N'-methylenebenzohydrazide; explored for drug design .
N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide Benzenecarbohydrazide 4-Chlorophenyl, 2-allyloxybenzylidene C₁₇H₁₅ClN₂O₂ SMILES: C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl; structural analysis via crystallography .

Physical and Chemical Properties

  • Optical Properties: B1 and B4 () exhibit strong third-order nonlinear optical responses, with B4 showing χ³ = 2.04 × 10⁻¹³ esu .
  • Thermal Stability : Oxadiazole derivatives () demonstrate stability under reflux conditions, suggesting the target compound’s robustness in synthetic processes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., switching from DMF to THF), temperature (controlled reflux between 80–120°C), and catalyst selection (e.g., using p-toluenesulfonic acid for cyclocondensation). Monitor reaction progress via TLC and purify intermediates via column chromatography using silica gel. Post-synthesis recrystallization in ethanol can enhance purity .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., cyanovinyl protons at δ ~6.5–7.5 ppm) and carbon backbone.
  • IR : Validate functional groups (C≡N stretch at ~2200 cm1^{-1}, hydrazide N–H at ~3200 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Cross-reference with literature data .

Q. What in vitro assays are suitable for preliminary assessment of its biological activity?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values.
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays). Include positive controls (e.g., staurosporine) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in different reaction environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyanovinyl group may act as a Michael acceptor.
  • Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina. Validate docking poses with experimental IC50_{50} data .

Q. How can researchers resolve discrepancies between experimental and computational data regarding molecular geometry?

  • Methodological Answer :

  • X-ray Crystallography : Obtain single-crystal structures to compare bond lengths/angles with DFT-optimized geometries (e.g., C–N bond deviations >0.05 Å indicate conformational flexibility).
  • Dynamic NMR : Study rotational barriers in solution (e.g., hindered rotation of the cyanovinyl group) to explain discrepancies between static computational models and dynamic experimental data .

Q. What strategies can elucidate the reaction mechanism when unexpected byproducts form during synthesis?

  • Methodological Answer :

  • LC-MS Monitoring : Track intermediate species (e.g., hydrazone isomers) in real-time.
  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps (e.g., C–H activation vs. cyclization).
  • Isolation and Characterization : Purify byproducts via preparative HPLC and analyze via 1H^1H-NMR/HRMS to propose competing pathways (e.g., Schiff base formation vs. tautomerization) .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity data across different assay platforms?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT vs. resazurin assays) and compare IC50_{50} values. Use statistical tools (e.g., Bland-Altman plots) to assess reproducibility .

Q. What advanced techniques can confirm the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC-UV/Vis : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Use Arrhenius plots to extrapolate shelf-life .

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